1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1342991-73-4, Molecular formula: C₇H₈F₂N₂O₂, Molecular weight: 179.15) is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position and a methyl group at C5 of the pyrazole ring . Its synthesis and characterization are supported by analytical techniques such as NMR, HPLC, and LC-MS .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENNAXJPNFPOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342991-73-4 | |
| Record name | 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under suitable conditions to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity to target proteins or enzymes. The pyrazole ring can participate in various interactions, including π-π stacking and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
Substituent Variations at C3/C5 Positions
Biological Activity
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the difluoroethyl group, suggest possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- IUPAC Name : this compound
- SMILES : CC1=C(C=NN1CC(F)F)C(=O)O
- InChIKey : QENNAXJPNFPOFT-UHFFFAOYSA-N
The compound features a pyrazole ring with a carboxylic acid functional group, which may enhance its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that pyrazole derivatives can exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress. Antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. In studies involving related pyrazole compounds, significant inhibition of enzymes such as α-glucosidase and α-amylase was observed, which are crucial in carbohydrate metabolism. The IC values for these activities were reported in the range of 70–120 µM, indicating moderate potency . This suggests that this compound may also exhibit similar inhibitory effects.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| α-Glucosidase | 75.62 | Acarbose (72.58) |
| α-Amylase | 119.3 | Acarbose (115.6) |
Anti-Diabetic Potential
Given its enzyme inhibition properties, this compound could be explored further for anti-diabetic applications. The inhibition of α-glucosidase and α-amylase is particularly relevant for managing postprandial blood glucose levels in diabetic patients .
Case Studies and Research Findings
Although specific literature on this compound is limited, related compounds have been extensively studied. For example:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities, highlighting the importance of structural modifications on their pharmacological profiles .
- In Vitro Studies : In vitro assays demonstrated that pyrazole derivatives possess significant antioxidant activity and enzyme inhibition capabilities, suggesting a promising avenue for further research into their therapeutic potential .
Q & A
Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, a pyrazole core can be formed by reacting ethyl acetoacetate with difluoroethylating agents (e.g., 4,4-difluoroacetylacetate derivatives) under basic conditions. Hydrolysis of the ester intermediate using NaOH or LiOH yields the carboxylic acid derivative. Key steps include regioselective introduction of the difluoroethyl group and optimization of reaction temperatures (70–100°C) to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography resolves the 3D structure, confirming substituent positions and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) .
- FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
- NMR (¹H/¹³C) assigns protons and carbons, with the difluoroethyl group showing characteristic splitting patterns (e.g., ¹H NMR: δ 3.8–4.2 ppm for CF₂CH₂) .
Q. How do the difluoroethyl and carboxylic acid groups influence physicochemical properties?
The difluoroethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables salt formation (improving solubility) and hydrogen bonding in crystal lattices. Computational studies (e.g., DFT) predict dipole moments and electrostatic potential maps, aiding in understanding solubility and reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
Regioselectivity is influenced by reaction conditions:
- Catalysts : Pd(PPh₃)₄ promotes Suzuki couplings for aryl substitutions at specific positions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclocondensation at the 4-position.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during difluoroethyl group introduction .
Q. What computational methods predict the compound’s reactivity and spectral properties?
- DFT calculations (B3LYP/6-311++G(d,p)) model molecular orbitals, vibrational frequencies, and NMR chemical shifts. These are validated against experimental IR and NMR data to identify discrepancies (e.g., solvent effects on proton shifts) .
- Molecular docking assesses interactions with biological targets, such as enzymes requiring carboxylic acid coordination.
Q. How do structural modifications impact structure-activity relationships (SAR) in related analogs?
- Substituent position : Moving the difluoroethyl group from the 1- to 3-position reduces bioactivity due to steric hindrance.
- Electron-withdrawing groups : Chlorine or trifluoromethyl at the 5-position increases electrophilicity, enhancing binding to targets like kinases .
Q. What strategies resolve contradictory spectral data in structural analysis?
Q. How does the difluoroethyl group affect crystallographic packing and stability?
XRD studies reveal that the CF₂CH₂ group participates in weak C–F⋯H–C interactions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with stability influenced by hydrogen-bonding networks involving the carboxylic acid .
Methodological Notes
- Synthesis Optimization : Use high-purity starting materials and inert atmospheres to avoid byproducts. Monitor reactions via TLC or LC-MS.
- Data Interpretation : Combine experimental and theoretical tools (e.g., DFT for NMR prediction) to resolve ambiguities.
- Biological Assays : Test solubility in PBS (pH 7.4) and DMSO for in vitro studies, noting the carboxylic acid’s pH-dependent ionization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
